

Fedotozine experimental protocol for visceral pain models in rodents

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Compound of Interest

Compound Name: Fedotozine

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Fedotozine: Application Notes for Visceral Pain Models in Rodents

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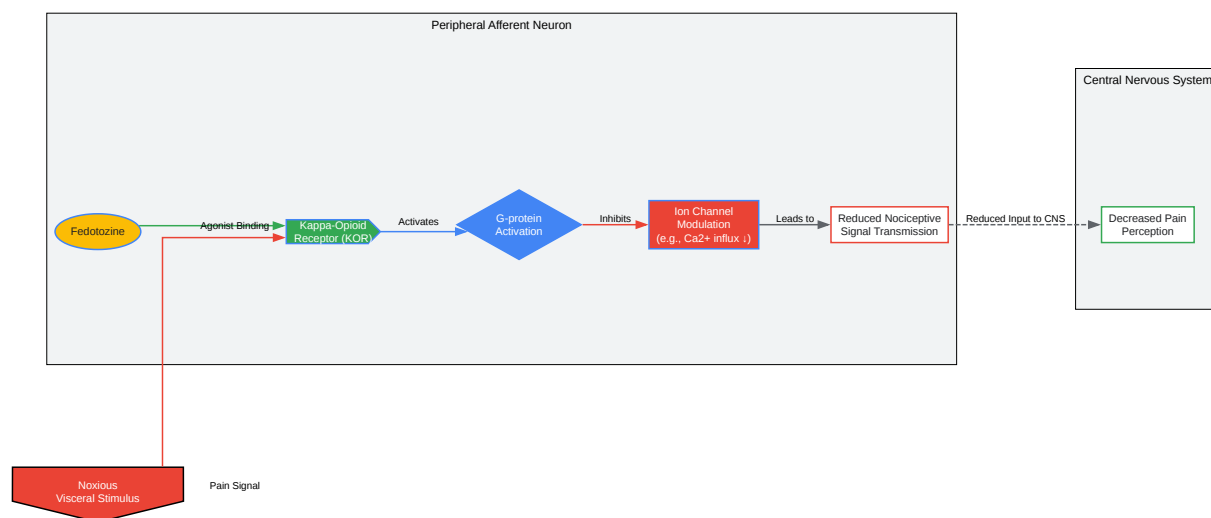
Introduction

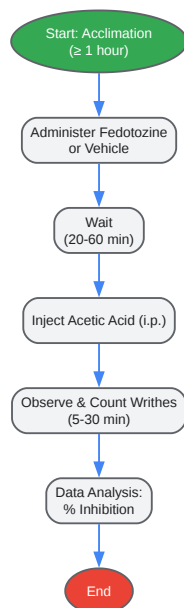
Fedotozine is a selective kappa-opioid receptor (KOR) agonist that has demonstrated efficacy in preclinical models of visceral pain.[1] Its primary mechanism of action is through the activation of KORs on peripheral afferent nerve pathways originating from the gut.[1] This action modulates the processing of visceral sensations, thereby reducing the perception of pain at the central level.[1] **Fedotozine** has been shown to be effective in various pathological conditions, including experimental gut inflammation and chemically-induced peritonitis.[1] These application notes provide detailed protocols for utilizing **fedotozine** in common rodent models of visceral pain, along with data presentation and visualization of the underlying signaling pathways.

Mechanism of Action: Kappa-Opioid Receptor Signaling

Fedotozine exerts its analgesic effects by acting as an agonist at kappa-opioid receptors, which are G-protein coupled receptors (GPCRs).[1][2] The canonical signaling pathway involves G-protein-dependent mechanisms that are thought to mediate the anti-nociceptive

effects.^{[2][3]} Activation of KORs on peripheral visceral afferents inhibits the transmission of pain signals from the gut to the central nervous system.^{[1][4]}





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